2,3-dihydro-1H-indene-1-carbaldehyde

Descripción

The exact mass of the compound 2,3-dihydro-1H-indene-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-dihydro-1H-indene-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-indene-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

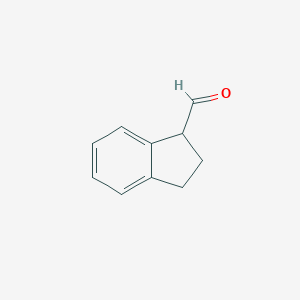

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-indene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDJMDGRSJZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-43-0 | |

| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2,3-Dihydro-1H-indene-1-carbaldehyde: Structural Profiling, Synthesis, and Applications in Drug Development

Executive Summary

2,3-Dihydro-1H-indene-1-carbaldehyde (commonly known as indane-1-carbaldehyde; CAS: 37414-43-0) is a highly versatile bicyclic building block utilized extensively in synthetic organic chemistry and drug discovery[1]. Characterized by an indane core bearing an exocyclic formyl group at the C1 position, this molecule serves as a critical electrophile and intermediate for asymmetric catalysis, ligand design, and the synthesis of complex pharmacophores. This technical guide elucidates its structural properties, details a validated metal-free synthetic protocol, and explores its downstream applications in pharmaceutical development.

Structural and Physicochemical Profiling

The molecular architecture of 2,3-dihydro-1H-indene-1-carbaldehyde (C10H10O) consists of a benzene ring fused to a cyclopentane ring, with an aldehyde moiety attached to the benzylic/aliphatic C1 carbon[1]. The presence of the stereocenter at C1 allows for the existence of two enantiomers, making it a valuable substrate for enantioselective transformations.

The formyl group exhibits typical carbonyl reactivity, while the adjacent benzylic proton is weakly acidic, enabling enolization-driven functionalizations such as α-allylation[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydro-1H-indene-1-carbaldehyde | PubChem[1] |

| CAS Registry Number | 37414-43-0 | PubChem[1] |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| Exact Mass | 146.07316 Da | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.7 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Synthesis Methodologies and Mechanistic Causality

Historically, the synthesis of functionalized indanes required transition-metal catalysis or harsh Friedel-Crafts cyclizations. However, modern protocols favor metal-free oxidative rearrangements. A highly efficient method involves the iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes using Koser's reagent[PhI(OH)OTs, HTIB][3][4].

Mechanistic Rationale

The reaction initiates with the electrophilic addition of the hypervalent iodine species to the double bond of 1,2-dihydronaphthalene[3]. The choice of solvent is critical: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is employed because its high ionizing power and low nucleophilicity stabilize the resulting carbocation intermediate[4]. This stabilization prevents premature solvent trapping, allowing the thermodynamically driven 1,2-alkyl shift (ring contraction) to occur smoothly, yielding the indane-1-carbaldehyde[3].

Mechanistic workflow of iodine(III)-mediated ring contraction to synthesize indane-1-carbaldehyde.

Validated Experimental Protocol: HTIB-Mediated Ring Contraction

This protocol provides a self-validating system for the synthesis of 2,3-dihydro-1H-indene-1-carbaldehyde under mild conditions[3][4].

Reagents:

-

1,2-Dihydronaphthalene (0.937 mmol)

-

PhI(OH)OTs (HTIB) (1.04 mmol, 1.1 equiv.)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (4.0 mL)

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1,2-dihydronaphthalene (0.122 g, 0.937 mmol) and dissolve in HFIP (4.0 mL)[3].

-

Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath. Causality: Low temperature minimizes oxidative side reactions and controls the exothermic addition of the hypervalent iodine.

-

Oxidant Addition: Add HTIB (0.404 g, 1.04 mmol) in a single portion[4]. The reaction typically proceeds rapidly.

-

Monitoring: Stir the mixture for 1 minute[4]. Monitor completion via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent system. The disappearance of the non-polar dihydronaphthalene spot confirms conversion.

-

Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Causality: Neutralization of the generated p-toluenesulfonic acid (TsOH) prevents acid-catalyzed degradation or acetalization of the newly formed aldehyde. Extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., 2–30% EtOAc in hexane) to isolate 2,3-dihydro-1H-indene-1-carbaldehyde as a light yellow oil[4].

Applications in Drug Development and Asymmetric Catalysis

The structural geometry of indane-1-carbaldehyde makes it a privileged scaffold in pharmaceutical chemistry, primarily acting as a precursor for more complex molecular architectures.

Asymmetric α-Allylation

Indane-1-carbaldehyde is a highly effective substrate in Pd/Brønsted acid-catalyzed direct α-allylation reactions[2]. By utilizing chiral counteranions, researchers can achieve highly enantioselective allylation at the C1 position, generating quaternary stereocenters. This methodology is crucial for developing chiral indane derivatives, which are prevalent in therapeutics targeting the central nervous system (CNS)[2].

Synthesis of Chiral PHOX Ligands

The aldehyde serves as a starting material for the synthesis of phosphinooxazoline (PHOX) ligands[5]. For instance, condensation of the aldehyde with chiral amino alcohols, followed by oxidation and phosphination, yields sterically tuned PHOX ligands. These ligands are instrumental in asymmetric transition-metal catalysis, driving enantioselective transformations in active pharmaceutical ingredient (API) manufacturing[5].

Macrolactone Precursors via Wittig Alkenation

In the total synthesis of complex natural products, such as Patulolide C, indane-1-carbaldehyde derivatives undergo in situ intramolecular Wittig alkenation[6]. This sets the E-alkene geometry and specific stereochemistry required for macrolactone formation, significantly shortening synthetic routes that would otherwise require over a dozen steps[6].

Downstream synthetic applications of 2,3-dihydro-1H-indene-1-carbaldehyde in drug development.

Safety, Handling, and Storage

When utilized in a laboratory or pilot-plant setting, strict adherence to safety protocols is mandatory. According to its GHS classification[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: The compound should be stored at low temperatures (typically -10 °C to 4 °C) under an inert atmosphere (nitrogen or argon) to prevent spontaneous air-oxidation of the aldehyde to the corresponding carboxylic acid.

References

-

[1] National Center for Biotechnology Information. "2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem." PubChem. 1

-

[3] Silva, L. F., et al. "Metal-free synthesis of indanes by iodine(III)-mediated ring contraction of 1, 2-dihydronaphthalenes." ResearchGate. 3

-

[6] Godard, C., et al. "Asymmetric Hydroformylation of Alkenes." Thieme-Connect. 6

-

Sigma-Aldrich. "2,3-dihydro-1H-indene-1-carbaldehyde | 37414-43-0." Sigma-Aldrich. Link

-

[2] AWS. "Chiral Counteranions in Asymmetric Transition Metal Catalysis: Highly Enantioselective Pd/Brønsted Acid-Catalyzed Direct α-Allylation of Aldehydes." AWS. 2

-

[4] Silva, L. F., et al. "Metal-free synthesis of indanes by iodine(III)-mediated ring contraction of 1, 2-dihydronaphthalenes." SciELO. 4

Sources

- 1. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

1-Indancarbaldehyde (CAS 37414-43-0): Molecular Weight, Synthesis, and Applications in Advanced Organic Chemistry

Executive Summary

1-Indancarbaldehyde (also known as 2,3-dihydro-1H-indene-1-carbaldehyde) is a versatile bicyclic aldehyde that serves as a critical building block in pharmaceutical synthesis, natural product profiling, and fragrance chemistry. Characterized by its rigid indane core and reactive formyl group, this compound requires precise synthetic methodologies to control regioselectivity and stereochemistry. This technical whitepaper provides an authoritative analysis of its physicochemical properties, molecular weight metrics, field-proven synthetic pathways, and downstream applications.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and partition coefficients of 1-indancarbaldehyde is essential for chromatographic method development (e.g., LC-MS/GC-MS) and pharmacokinetic modeling. The compound possesses a molecular formula of C10H10O , yielding a standard molecular weight of 146.19 g/mol [1].

The table below summarizes the core quantitative data necessary for laboratory handling and analytical validation, sourced from authoritative databases[1]:

| Property | Value | Analytical Significance |

| CAS Registry Number | 37414-43-0 | Primary identifier for procurement and safety data. |

| Molecular Formula | C10H10O | Defines the carbon-hydrogen-oxygen ratio. |

| Molecular Weight | 146.19 g/mol | Crucial for stoichiometric calculations in synthesis. |

| Exact Monoisotopic Mass | 146.07316 Da | Target mass for high-resolution mass spectrometry (HRMS). |

| XLogP3 (Lipophilicity) | 1.7 | Indicates moderate lipophilicity, useful for reverse-phase HPLC. |

| Topological Polar Surface Area | 17.1 Ų | Suggests excellent membrane permeability in drug design. |

Synthetic Methodologies & Mechanistic Pathways

As a Senior Application Scientist, I emphasize that the synthesis of 1-indancarbaldehyde is rarely a trivial functional group interconversion. The bicyclic nature of the indane ring makes it prone to unwanted aromatization or ring-opening under harsh conditions. Three primary synthetic routes are utilized in modern organic chemistry:

-

Iodine(III)-Mediated Ring Contraction: The oxidative rearrangement of 1,2-dihydronaphthalenes using Koser's reagent ( PhI(OH)OTs )[2].

-

Asymmetric Hydroformylation: The rhodium-catalyzed hydroformylation of indene under CO/H2 pressure.

-

Oxidation of 1-Indanemethanol: Utilizing Swern oxidation or Pyridinium Chlorochromate (PCC) to convert the primary alcohol to the aldehyde[3].

Figure 1: Primary synthetic routes for the preparation of 1-indancarbaldehyde.

Causality in Reagent Selection: The Ring Contraction Route

The ring contraction of 1,2-dihydronaphthalenes is highly preferred for generating functionalized indanes. When treating the substrate with Koser's reagent (HTIB), the choice of solvent dictates the reaction's success. Using methanol leads to undesired solvent trapping of the intermediate iodonium ion. Conversely, utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) provides a highly ionizing yet non-nucleophilic environment. This specific solvent choice stabilizes the transient carbocation generated during the 1,2-alkyl shift, funneling the reaction exclusively toward the ring-contracted 1-indancarbaldehyde[2].

Applications in Drug Development and Fragrance Chemistry

Fragrance and Organoleptic Chemistry

Derivatives of 1-indancarbaldehyde are highly prized in the perfumery industry. For instance, 5-tert-butyl-1-indancarbaldehyde has been patented as a robust, tenacious floral odorant[4]. It is specifically engineered to replace traditional aldehydes like Bourgeonal and Lilial in consumer detergents and fabric softeners, offering superior stability against oxidation[3].

Furthermore, 1-indancarbaldehyde and its derivatives have been identified as key volatile compounds in virgin Camellia oleifera seed oil. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has shown that these aldehydes play a significant role in the unique geographic flavor discrimination of these edible oils[5].

Pharmaceutical Intermediates

The formyl group of 1-indancarbaldehyde serves as an ideal electrophile for downstream homologation. It readily undergoes Wittig reactions, reductive aminations, and Grignard additions, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) receptors.

Experimental Protocols: Iodine(III)-Mediated Ring Contraction

To ensure reproducibility, the following protocol details the metal-free synthesis of 1-indancarbaldehyde via ring contraction. This methodology is designed as a self-validating system , ensuring that the chemist can confirm success at every critical juncture.

Figure 2: Step-by-step experimental workflow for iodine(III)-mediated ring contraction.

Step-by-Step Methodology

-

Substrate Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,2-dihydronaphthalene (0.937 mmol)[2].

-

Solvent Addition: Dissolve the substrate in 4.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Causality Check: HFIP is mandatory here to stabilize the carbocation intermediate without acting as a nucleophile.

-

Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add PhI(OH)OTs (HTIB, 1.04 mmol, 1.1 equiv)[2].

-

Reaction Monitoring: Stir the mixture for exactly 1 minute. The reaction is highly exothermic and rapid.

-

Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with dichloromethane ( CH2Cl2 , 3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography using a gradient of 2-30% EtOAc in hexane[2].

System Validation Checkpoints

-

TLC Analysis: The reaction is deemed complete when the non-polar starting material spot ( Rf≈0.85 in 10% EtOAc/Hexane) completely disappears, replaced by a lower-running, UV-active spot ( Rf≈0.45 ) corresponding to the aldehyde.

-

Spectroscopic Confirmation: Analyze the purified product via 1H NMR ( CDCl3 ). The protocol is validated if a distinct singlet appears between δ 9.6–9.8 ppm (the aldehydic proton), and the vinylic protons of the starting material ( δ 5.8–6.5 ppm) are entirely absent.

Conclusion

1-Indancarbaldehyde (CAS 37414-43-0) is a high-value synthetic intermediate with a precisely defined molecular weight of 146.19 g/mol [1]. By leveraging advanced synthetic methodologies—such as HFIP-stabilized ring contractions—chemists can access this bicyclic framework with high efficiency. Its ongoing utility in replacing unstable odorants in the fragrance industry[4] and its presence in complex natural oils[5] underscore its continuing importance in applied chemical sciences.

References

-

Title: Characterization of the Volatile Compounds in Camellia oleifera Seed Oil from Different Geographic Origins. Source: ResearchGate. URL:[Link]

-

[4] Title: US5552379A - Aromatic compounds, processes for their preparation and their use in perfumery. Source: Google Patents. URL:

-

[1] Title: 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198. Source: PubChem. URL:[Link]

-

[5] Title: Characterization of the Volatile Compounds in Camellia oleifera Seed Oil from Different Geographic Origins. Source: MDPI Molecules. URL:[Link]

-

Title: Asymmetric Hydroformylation of Alkenes. Source: Thieme Connect. URL:[Link]

-

[2] Title: Metal-free synthesis of indanes by iodine(III)-mediated ring contraction of 1, 2-dihydronaphthalenes. Source: SciELO (J. Braz. Chem. Soc.). URL:[Link]

-

[3] Title: US5552379A - Aromatic compounds, processes for their preparation and their use in perfumery (Synthesis Protocols). Source: Google Patents. URL:

Sources

- 1. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. US5552379A - Aromatic compounds, processes for their preparation and their use in perfumery - Google Patents [patents.google.com]

- 4. US5552379A - Aromatic compounds, processes for their preparation and their use in perfumery - Google Patents [patents.google.com]

- 5. Characterization of the Volatile Compounds in Camellia oleifera Seed Oil from Different Geographic Origins [mdpi.com]

A Technical Guide to the Solubility of 2,3-dihydro-1H-indene-1-carbaldehyde in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dihydro-1H-indene-1-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide offers a multi-faceted approach, combining theoretical predictions based on physicochemical properties with detailed experimental protocols for empirical determination of solubility.

Introduction: The Significance of Solubility in a Scientific Context

2,3-dihydro-1H-indene-1-carbaldehyde is a bicyclic aromatic aldehyde with applications as a building block in organic synthesis and potentially in the development of novel therapeutic agents. Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product. In the realm of drug development, solubility is a critical determinant of a compound's bioavailability and efficacy.

This guide will delve into the factors governing the solubility of 2,3-dihydro-1H-indene-1-carbaldehyde, provide a framework for predicting its behavior in different solvent systems, and present a robust methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[1]

Table 1: Physicochemical Properties of 2,3-dihydro-1H-indene-1-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | PubChem[2] |

| Molecular Weight | 146.19 g/mol | PubChem[2] |

| XLogP3 | 1.7 | PubChem[2] |

| Physical Form | Expected to be a liquid | Sigma-Aldrich |

The XLogP3 value of 1.7 indicates that 2,3-dihydro-1H-indene-1-carbaldehyde has a moderate level of lipophilicity. This suggests that it will exhibit good solubility in a range of organic solvents, particularly those with low to moderate polarity, and limited solubility in highly polar solvents like water. A related compound, 2,3-dihydro-1H-indene-5-carboxaldehyde, is noted to be soluble in organic solvents such as ethanol and ether, while having limited solubility in water, which supports this prediction.[3]

Based on these properties, the expected solubility trend is as follows:

-

High Solubility: Aprotic polar solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)), and chlorinated solvents (e.g., Dichloromethane (DCM), Chloroform).

-

Good to Moderate Solubility: Alcohols (e.g., Methanol, Ethanol, Isopropanol), Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)), and Esters (e.g., Ethyl acetate).

-

Low to Negligible Solubility: Nonpolar aliphatic hydrocarbons (e.g., Hexane, Heptane) and Water.

It is important to note that while theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data for specific applications.

Experimental Determination of Solubility

For accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 2,3-dihydro-1H-indene-1-carbaldehyde in a given organic solvent. This method is based on the "excess solid" or "excess solvent" approach.[4]

Materials and Equipment

-

2,3-dihydro-1H-indene-1-carbaldehyde

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-dihydro-1H-indene-1-carbaldehyde to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved compound is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2,3-dihydro-1H-indene-1-carbaldehyde of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated analytical method (e.g., HPLC) to generate a standard curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2,3-dihydro-1H-indene-1-carbaldehyde.

Advanced Corner: Computational Solubility Prediction

In addition to experimental methods, computational models can provide rapid estimations of solubility. These in silico approaches are particularly useful for high-throughput screening of solvents or for gaining a deeper understanding of the dissolution process.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the molecular structure of a compound with its solubility.[5] By training on large datasets of known solubility data, these models can predict the solubility of new compounds.

-

Thermodynamic Models: Methods like the Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model can predict activity coefficients, which are then used to calculate solubility.[6] These models are based on the contributions of different functional groups within the solute and solvent molecules.

While these computational tools are powerful, their predictions should ideally be validated with experimental data, especially for critical applications.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2,3-dihydro-1H-indene-1-carbaldehyde in organic solvents. By understanding its physicochemical properties, researchers can make informed predictions about its solubility behavior. For precise and reliable data, the detailed experimental protocol provided herein should be followed. Furthermore, the integration of computational prediction methods can accelerate solvent screening and deepen the understanding of the underlying molecular interactions. This combined theoretical and experimental approach will enable scientists to effectively utilize 2,3-dihydro-1H-indene-1-carbaldehyde in their research and development endeavors.

References

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022). ChemRxiv. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. Available at: [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Research and Design. Available at: [Link]

-

Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research. Available at: [Link]

-

2,3-dihydro-1H-indene-1-carbaldehyde. PubChem. Available at: [Link]

-

2,3-dihydro-1H-indene-1,3-dicarbaldehyde. PubChem. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. Available at: [Link]

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UoBabel. Available at: [Link]

-

Chemical Properties of 1H-Indene-4-carboxaldehyde, 2,3-dihydro- (CAS 51932-70-8). Cheméo. Available at: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. UoBabel. Available at: [Link]

-

1H-Indene-4-carboxaldehyde, 2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

In-Depth Technical Guide: Physical State, Boiling Point, and Chemical Profiling of Indane-1-Carboxaldehyde

Executive Summary

Indane-1-carboxaldehyde (CAS: 37414-43-0), systematically known as 2,3-dihydro-1H-indene-1-carbaldehyde or 1-formylindane, is a critical bicyclic intermediate utilized in the synthesis of hypotensive amines, vasoconstrictors (e.g., tetrahydrozoline analogs), and advanced olfactory compounds [1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data, providing a mechanistic understanding of its physical state, thermodynamic behavior, and field-proven protocols for its synthesis and purification.

Molecular Architecture and Physical State Dynamics

Understanding the physical state of a compound requires an analysis of its intermolecular forces. Indane-1-carboxaldehyde exists as a clear, pale-yellow liquid at standard room temperature and pressure (25 °C, 1 atm) [2].

Causality of the Liquid State

The baseline indane structure is a lipophilic, bicyclic hydrocarbon. The functionalization at the C1 position with a formyl group (-CHO) introduces a highly polarized carbonyl core (C=O). This structural modification induces strong dipole-dipole interactions, which significantly restrict molecular mobility compared to the parent indane. However, unlike carboxylic acids or alcohols, the aldehyde moiety lacks an electropositive hydrogen atom capable of acting as a hydrogen-bond donor. The absence of an intermolecular hydrogen-bonding network prevents the formation of a rigid crystalline lattice at room temperature, ensuring the compound remains in a liquid state[3].

Quantitative Data Summary

To facilitate rapid reference, the physicochemical properties of indane-1-carboxaldehyde are summarized below:

| Property | Value / Description | Causality / Relevance |

| CAS Number | 37414-43-0 | Unique identifier for 2,3-dihydro-1H-indene-1-carbaldehyde. |

| Molecular Formula | C₁₀H₁₀O | Bicyclic aromatic hydrocarbon with a formyl substituent. |

| Molecular Weight | 146.19 g/mol | Low molecular weight contributes to its volatility and olfactory profile. |

| Physical State | Liquid (at 25 °C) | Governed by dipole-dipole interactions without H-bonding networks. |

| Predicted Boiling Point | ~245–250 °C (760 mmHg) | Elevated BP due to carbonyl polarity; prone to thermal degradation. |

| Density | ~1.09 - 1.10 g/cm³ | Higher density than water due to the compact bicyclic aromatic ring. |

Thermodynamic Profile: Boiling Point & Distillation Kinetics

The boiling point of indane-1-carboxaldehyde is thermodynamically dictated by the energy required to overcome its dipole-dipole interactions. While the parent hydrocarbon (indane) boils at 176 °C, the addition of the formyl group raises the atmospheric boiling point to approximately 245–250 °C [4].

The Distillation Conundrum: Aldehydes are notoriously sensitive to auto-oxidation and thermal degradation (e.g., decarbonylation or aldol condensation) when subjected to high thermal stress. Attempting to distill indane-1-carboxaldehyde at its atmospheric boiling point will inevitably result in a compromised yield and purity. Therefore, vacuum distillation is an absolute requirement. By reducing the ambient pressure to approximately 5–10 mmHg, the boiling point is artificially depressed to a kinetically safe window of 105–115 °C , preserving the structural integrity of the formyl group during purification.

Synthesis and Purification Workflows

The most efficient and scalable route to indane-1-carboxaldehyde is the rhodium-catalyzed asymmetric hydroformylation of indene [5]. The following protocol is designed as a self-validating system , ensuring that each step contains an analytical checkpoint to verify success before proceeding.

Protocol: Asymmetric Hydroformylation of Indene

1. Reaction Setup & Initiation

-

Procedure: In a rigorously inert, dry autoclave, charge indene (substrate), Rh(acac)(CO)₂ (catalyst precursor), and a chiral hybrid phosphine-phosphoramidite ligand (e.g., YanPhos) in a 1000:1:4 molar ratio using anhydrous benzene as the solvent. Pressurize the vessel with syngas (CO/H₂, 10/10 atm) and heat to 60 °C for 24 hours.

-

Validation Checkpoint: Monitor the internal pressure gauge. A steady pressure drop indicates active syngas consumption, validating that the catalytic cycle has initiated.

2. Reaction Termination & Workup

-

Procedure: Cool the reactor to room temperature and carefully vent the residual syngas. Concentrate the crude mixture under reduced pressure using a rotary evaporator. Extract the residue with boiling isopropanol, then concentrate the combined organic layers.

-

Validation Checkpoint: Perform a rapid Gas Chromatography (GC) analysis of the crude mixture. The disappearance of the indene peak confirms complete substrate conversion.

3. Vacuum Distillation (Purification)

-

Procedure: Transfer the crude liquid to a short-path vacuum distillation apparatus. Apply a high vacuum (e.g., 5 mmHg) and slowly increase the heating mantle temperature. Discard the early eluting solvent fractions and collect the main fraction boiling at ~105–115 °C.

-

Validation Checkpoint: The collection of a clear, pale-yellow liquid at the target temperature/pressure coordinates validates the isolation of the target compound.

4. Analytical Quality Assurance (QA)

-

Procedure: Submit the purified liquid for ¹H NMR and chiral GC analysis.

-

Validation Checkpoint: The ¹H NMR spectrum must show a distinct, sharp singlet or multiplet at ~9.6 ppm , which is the definitive signature of the aldehyde proton. Chiral GC (e.g., using a Supelco Beta Dex 225 column) should confirm a branched/linear regioselectivity ratio of >90/10 and an enantiomeric excess (ee) of >95% [5].

Caption: Workflow for the asymmetric hydroformylation and purification of indane-1-carboxaldehyde.

Photochemical Generation Pathway

Beyond traditional synthetic organic chemistry, indane-1-carboxaldehyde can also be generated via advanced photochemical rearrangements. Research into the photochemistry of 1,2-dihydronaphthalene oxide reveals that upon singlet excitation (254 nm), the compound undergoes intersystem crossing (ISC) to a triplet state [6].

CASSCF (Complete Active Space Self-Consistent Field) calculations demonstrate that the oxirane moiety dissociates to form a triplet carbene intermediate. Through a conical intersection, a 1,2-alkyl shift occurs, resulting in the formation of indane-1-carboxaldehyde as a primary photoproduct [6]. This pathway highlights the thermodynamic stability of the formylindane structure as an energy sink in complex photochemical cascades.

Caption: Photochemical rearrangement pathway yielding indane-1-carboxaldehyde via triplet carbene.

Applications in Drug Development & Fragrance

The dual utility of indane-1-carboxaldehyde makes it a highly sought-after intermediate:

-

Pharmaceuticals: The formyl group serves as a highly reactive electrophilic center for reductive amination. Reacting indane-1-carboxaldehyde with various primary or secondary amines yields substituted indanyl-amines, which are potent intermediates for hypotensive and vasoconstrictive therapeutics [5].

-

Perfumery & Fragrance: Derivatives of indane-1-carboxaldehyde (such as 5-tert-butyl-1-indancarbaldehyde) are prized in the fragrance industry. They impart powerful, tenacious floral and green notes, often serving as stable analogs to Bourgeonal in high-end perfumery formulations [7].

References

-

PubChem Database - 2,3-dihydro-1H-indene-1-carbaldehyde (CID 11116198). National Center for Biotechnology Information. Retrieved from:[Link]

-

The Pennsylvania State University - Asymmetric Hydroformylation of Cyclic Internal Olefins (Thesis/Dissertation). Retrieved from:[Link]

-

Journal of Organic Chemistry (ACS Publications) - Photochemistry of 1,2-Dihydronaphthalene Oxide: Concurrent Triplet and Singlet Processes via Singlet Excitation. Retrieved from:[Link]

- Google Patents - US5552379A: Aromatic compounds, processes for their preparation and their use in perfumery.

2,3-Dihydro-1H-indene-1-carbaldehyde (PubChem CID 11116198): A Comprehensive Technical Guide for Synthesis and Application

Executive Summary

2,3-Dihydro-1H-indene-1-carbaldehyde (commonly known as 1-indanecarbaldehyde or indane-1-carboxaldehyde) is a highly versatile bicyclic aliphatic aldehyde[1]. Featuring a rigid indane core coupled with a reactive formyl group, this compound serves as a critical intermediate in medicinal chemistry, a precursor for slow-release fragrance formulations, and a key volatile biomarker in phytochemical profiling[1][2][3]. This whitepaper synthesizes the physicochemical data, modern synthetic methodologies, and downstream applications of PubChem CID 11116198 to provide actionable insights for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of 1-indanecarbaldehyde is essential for predicting its pharmacokinetic behavior (e.g., lipophilicity) and analytical signatures. The compound exhibits a LogP of 1.7, making it moderately lipophilic and highly suitable for central nervous system (CNS) drug scaffolds where blood-brain barrier (BBB) penetration is required[1].

Table 1: Core Chemical Identity & Computed Properties [1]

| Property | Value | Computational Source |

| IUPAC Name | 2,3-dihydro-1H-indene-1-carbaldehyde | PubChem 2.2 |

| Molecular Formula | C₁₀H₁₀O | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem 2.2 |

| Monoisotopic Mass | 146.07316 Da | PubChem 2.2 |

| XLogP3 | 1.7 | XLogP3 3.0 |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| SMILES | C1CC2=CC=CC=C2C1C=O | PubChem |

| InChIKey | CMKDJMDGRSJZIS-UHFFFAOYSA-N | PubChem |

For advanced metabolomic profiling and mass spectrometry (Ion Mobility-Mass Spectrometry), the predicted Collision Cross Section (CCS) values are critical for differentiating this compound from its isomers in complex mixtures[4].

Table 2: Predicted Collision Cross Section (CCS) Adducts [4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 147.08045 | 128.2 |

| [M+Na]⁺ | 169.06239 | 136.9 |

| [M-H]⁻ | 145.06589 | 132.9 |

| [M+NH₄]⁺ | 164.10699 | 152.6 |

Synthetic Pathways & Methodologies

Synthesis of the Indane Core via Ring Contraction

Historically, synthesizing functionalized indanes required harsh transition-metal catalysis. A modern, metal-free approach utilizes the iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes[5].

Causality in Reaction Design: This oxidative rearrangement is promoted by Koser's reagent (PhI(OH)OTs) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is not merely a solvent; its high ionizing power and low nucleophilicity are structurally required to stabilize the transient carbocation/iodonium intermediate, preventing premature nucleophilic attack and driving the thermodynamic ring contraction to yield the trans-1,3-disubstituted indane or 1-indanecarbaldehyde[5].

Mechanism of iodine(III)-mediated ring contraction to form 1-indanecarbaldehyde.

Protocol 1: Iodine(III)-Mediated Ring Contraction

Self-Validating System: This protocol utilizes TLC monitoring and specific quenching to ensure the complete consumption of the hypervalent iodine species.

-

Preparation: Dissolve 1.0 mmol of 1,2-dihydronaphthalene in 4.0 mL of anhydrous HFIP under an inert argon atmosphere[5].

-

Reagent Addition: Slowly add 1.1 mmol of PhI(OH)OTs (Koser's reagent) at 0 °C. Causality: Low temperature controls the exothermic radical generation, preventing polymerization of the starting material.

-

Reaction Progression: Stir the mixture at room temperature for 2 hours. Validate progression via TLC (Hexane/EtOAc 9:1); the starting material spot (Rf ~0.8) should disappear, replaced by the aldehyde (Rf ~0.4).

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the generated toluenesulfonic acid, followed by the addition of 10% aqueous Na₂S₂O₃ (5 mL) to reduce any unreacted hypervalent iodine species.

-

Extraction & Purification: Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate 2,3-dihydro-1H-indene-1-carbaldehyde.

Downstream Functionalization: Reductive Amination

The formyl group of CID 11116198 is highly susceptible to nucleophilic attack by primary and secondary amines. Reductive amination is the premier method for converting this aldehyde into complex indane-amines for drug discovery[6].

Causality in Reaction Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the reducing agent selectively attacks the protonated imine intermediate rather than reducing the starting aldehyde directly into an alcohol[6].

Protocol 2: Standardized Reductive Amination

Self-Validating System: The protocol uses NMR validation to confirm the conversion of the aldehyde to the amine.

-

Imine Formation: Combine 1.0 mmol of 2,3-dihydro-1H-indene-1-carbaldehyde and 1.1 mmol of the target amine in 5 mL of 1,2-dichloroethane (DCE).

-

Catalysis: Add 1.0 mmol of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the condensation into the imine intermediate.

-

Reduction: Add 1.5 mmol of NaBH(OAc)₃ in portions over 15 minutes. Stir at room temperature for 12 hours.

-

Validation: Take a 0.1 mL aliquot, perform a mini-workup, and analyze via ¹H-NMR. The reaction is complete when the distinct aldehyde proton signal at ~9.6 ppm is entirely absent.

-

Workup: Quench with 1N NaOH to break down boron complexes and free-base the resulting amine. Extract with ethyl acetate, dry, and purify.

Biological & Industrial Applications

Medicinal Chemistry & Drug Discovery

The indane scaffold is a "privileged structure" in pharmacology. 1-Indanecarbaldehyde is frequently utilized as a building block to synthesize novel drug candidates targeting central nervous system disorders and inflammatory conditions[6]. By utilizing the reductive amination protocol described above, researchers can rapidly generate libraries of indane-amines to probe structure-activity relationships (SAR).

Fragrance Formulation & Semiochemicals

In the fragrance industry, highly volatile aldehydes often suffer from rapid evaporation. To combat this, 1-indanecarbaldehyde is reacted with amino alcohols to form oxazolidine fragrance precursors [3].

-

Mechanism of Action: These oxazolidines are stable in formulation but undergo slow hydrolysis upon exposure to ambient humidity (e.g., on human skin), resulting in a sustained, controlled release of the fragrance aldehyde[3].

-

Arthropod Repellents: Derivatives and compositions containing indane-1-carboxaldehyde have been patented for use in semiochemical field traps, acting as potent repellents for blood-feeding arthropods (e.g., mosquitoes and ticks)[7].

Phytochemical Profiling

Beyond synthetic applications, 2,3-dihydro-1H-indene-1-carbaldehyde occurs naturally. Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) has identified this compound as a distinct volatile marker in virgin Camellia oleifera seed oil[2]. Its presence and relative concentration serve as a reliable metabolomic fingerprint for authenticating the geographic origin of the oil[2].

Divergent synthetic applications of 1-indanecarbaldehyde.

Sources

- 1. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the Volatile Compounds in Camellia oleifera Seed Oil from Different Geographic Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20130288940A1 - Perfume composition comprising fragrance aldehyde or ketone and oxazolidine fragrance precursor - Google Patents [patents.google.com]

- 4. PubChemLite - 2,3-dihydro-1h-indene-1-carbaldehyde (C10H10O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde [smolecule.com]

- 7. Use of alkyl cyclopentanone and phenyl alkanol derivative-containing compositions for repelling blood feeding arthropods and apparatus for determining repellency and attractancy of semiochemicals against and for blood feeding arthropods - Patent US-5327675-A - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Isomers of Dihydro-1H-indene Carbaldehyde: A Technical Guide to Synthesis, Properties, and Applications

Introduction

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the dihydro-1H-indene (indane) scaffold. Its rigidified, bicyclic framework provides a unique spatial trajectory for functional groups, making it a privileged structure in drug discovery, materials science, and fragrance design. When a formyl group (-CHO) is introduced to this core, we obtain dihydro-1H-indene carbaldehyde (C10H10O). The specific positional isomer of this carbaldehyde drastically alters the molecule's electronic distribution, steric profile, and downstream reactivity.

This whitepaper provides an in-depth mechanistic analysis of the four primary structural isomers of indane carbaldehyde, detailing their comparative properties, self-validating synthetic protocols, and applications in target-oriented synthesis.

Structural Isomerism: Cycloaliphatic vs. Aromatic Substitution

The indane nucleus consists of a benzene ring fused to a cyclopentane ring. Consequently, the formyl group can be appended to either the aliphatic or the aromatic portion of the molecule, generating four primary structural isomers:

-

Aliphatic Isomers (Cyclopentane Ring):

-

Aromatic Isomers (Benzene Ring):

-

4-Carbaldehyde: Substitution at the ortho-position relative to the fused ring. It is sterically hindered, making its direct synthesis challenging[3].

-

5-Carbaldehyde: Substitution at the meta/para-like position. This is the thermodynamically and kinetically favored product during direct electrophilic aromatic substitution[4].

-

Divergent structural classification of dihydro-1H-indene carbaldehyde isomers.

Comparative Physicochemical Properties

Understanding the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems and organic synthesis. The aliphatic isomers generally exhibit lower lipophilicity compared to their aromatic counterparts.

| Isomer | Substitution Ring | CAS Number | Molecular Weight ( g/mol ) | XLogP3 | Key Application |

| 1-Carbaldehyde | Cyclopentane | 37414-43-0 | 146.19 | 1.7 | Organic Synthesis[1] |

| 2-Carbaldehyde | Cyclopentane | 37414-44-1 | 146.19 | 1.7 | Fragrance (Muguet)[2] |

| 4-Carbaldehyde | Benzene | 51932-70-8 | 146.19 | ~1.9 | Hsp90 Inhibitor Scaffolds[3] |

| 5-Carbaldehyde | Benzene | 30084-91-4 | 146.19 | 1.99 | Pharmaceutical Intermediates[4] |

Synthetic Methodologies & Mechanistic Causality

To ensure high scientific integrity, experimental protocols must be self-validating. The synthesis of these isomers requires distinct strategies due to the differing electronic environments of the target carbons.

Protocol A: Synthesis of 2,3-Dihydro-1H-indene-5-carbaldehyde via Rieche Formylation

Direct formylation of the indane core predominantly yields the 5-isomer due to the activating, electron-donating nature of the fused alkyl ring, coupled with the steric hindrance at the C4 position.

-

Electrophile Generation: Cool a solution of indane (1.0 eq) in anhydrous dichloromethane (DCM) to 0 °C under an inert atmosphere. Add Titanium tetrachloride (TiCl4) (2.0 eq).

-

Causality: TiCl4 acts as a robust Lewis acid. The low temperature is critical to prevent uncontrolled polyformylation and to stabilize the intermediate complex.

-

-

Formylation: Dropwise addition of dichloromethyl methyl ether (1.2 eq).

-

Causality: The Lewis acid coordinates with the ether, generating a highly reactive oxocarbenium ion. Dropwise addition maintains a low steady-state concentration of this electrophile, maximizing regioselectivity.

-

-

Regioselective Substitution: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Causality: Electrophilic aromatic substitution (EAS) occurs. The bulky oxocarbenium ion is directed away from the sterically hindered C4 position (ortho to the fused ring) and attacks the C5 position (para-like), yielding >90% regioselectivity.

-

-

Quenching & Hydrolysis: Pour the reaction mixture over ice-water.

-

Causality: The aqueous quench hydrolyzes the intermediate acetal directly to the aldehyde and safely decomposes the titanium complex into water-soluble salts, allowing for clean phase separation.

-

Step-by-step workflow for the Rieche formylation of indane to the 5-carbaldehyde isomer.

Protocol B: Synthesis of 2,3-Dihydro-1H-indene-2-carbaldehyde via Wittig Homologation

The 2-isomer cannot be synthesized via direct EAS. Instead, homologation of 2-indanone is required.

-

Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at 0 °C. Add potassium tert-butoxide (1.5 eq).

-

Causality: The strong base deprotonates the phosphonium salt, generating a stabilized phosphorus ylide.

-

-

Olefination: Add 2-indanone (1.0 eq) dropwise. Stir for 2 hours.

-

Causality: The ylide attacks the carbonyl carbon, forming a four-membered oxaphosphetane intermediate that collapses to yield the enol ether (2-(methoxymethylene)-2,3-dihydro-1H-indene).

-

-

Acidic Hydrolysis: Treat the crude enol ether with 2M HCl in THF/water (1:1) at room temperature.

-

Causality: Acidic hydrolysis of the enol ether cleanly affords the target 2-carbaldehyde. This two-step homologation circumvents the severe over-oxidation risks associated with the direct oxidation of 2-indanylmethanol[5].

-

Biological Applications & Target Interactions

The structural nuances of these isomers dictate their utility in applied sciences:

-

Hsp90β-Selective Inhibitors: The 4- and 5-carbaldehyde isomers are critical building blocks in the synthesis of heat shock protein 90 (Hsp90) inhibitors. The positioning of the formyl group (and subsequent functionalization) determines the hydrogen-bond acceptor geometry required for selective binding to the Hsp90β isoform over Hsp90α[6].

-

Fragrance Chemistry: The 2-carbaldehyde isomer has been extensively studied for its olfactive properties. Conformationally constrained analogues of this isomer act as valuable new members in the family of floral muguet (lily-of-the-valley) odorants, demonstrating how slight aliphatic modifications impact olfactory receptor binding[2].

References

-

National Center for Biotechnology Information. "2,3-dihydro-1H-indene-1-carbaldehyde." PubChem Compound Summary for CID 11116198. URL: [Link]

-

National Center for Biotechnology Information. "2,3-dihydro-1H-indene-2-carbaldehyde." PubChem Compound Summary for CID 11744771. URL: [Link]

-

National Center for Biotechnology Information. "2,3-dihydro-1H-indene-5-carbaldehyde." PubChem Compound Summary for CID 121624. URL: [Link]

-

Burlison, J. A., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors." National Institutes of Health (NIH) / PubMed. URL: [Link]

-

"Synthesis and Odor Properties of Substituted Indane-2-carboxaldehydes." ResearchGate. URL: [Link]

Sources

- 1. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-dihydro-1H-indene-4-carbaldehyde | 51932-70-8 | Benchchem [benchchem.com]

- 4. SureChEMBL [surechembl.org]

- 5. 2,3-Dihydro-1H-indene-2-carbaldehyde | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Stability Dynamics of 1-Indancarbaldehyde: Aerobic and Photochemical Degradation Mechanisms

Executive Summary

1-Indancarbaldehyde is a highly valuable cyclic aldehyde utilized extensively as a building block in organic synthesis, fragrance formulation, and pharmaceutical development. However, like many aliphatic and benzylic aldehydes, its formyl group renders it highly susceptible to environmental degradation. This technical guide provides an in-depth analysis of the stability of 1-indancarbaldehyde when exposed to air and light, detailing the underlying degradation mechanisms, quantitative stability profiles, and self-validating experimental protocols required to accurately assess and mitigate its decomposition.

Mechanistic Pathways of Degradation

The instability of 1-indancarbaldehyde is primarily driven by two intersecting environmental factors: molecular oxygen (aerobic autooxidation) and photon absorption (photolysis). Because indane derivatives are generally incompatible with strong oxidizing agents[1], exposure to ambient air rapidly compromises the integrity of the aldehyde.

Aerobic Autooxidation (The Radical Chain Mechanism)

It is a well-established principle in organic chemistry that aldehydes are very readily air-oxidized to form their corresponding carboxylic acids, which often drastically alters their chemical and olfactory properties[2]. For 1-indancarbaldehyde, this process yields 1-indancarboxylic acid via a classical radical chain mechanism:

-

Initiation: Trace transition metals, heat, or ambient light abstract the weakly bound aldehydic hydrogen, generating a highly reactive acyl radical.

-

Propagation: The acyl radical rapidly reacts with triplet oxygen ( 3O2 ) to form a peroxyacyl radical. This intermediate subsequently abstracts a hydrogen atom from a second 1-indancarbaldehyde molecule, producing a peracid (peroxycarboxylic acid) and propagating a new acyl radical.

-

Product Formation: The highly oxidizing peracid reacts with another molecule of 1-indancarbaldehyde (often via a Baeyer-Villiger-type intermediate) to yield two equivalents of 1-indancarboxylic acid.

Photochemical Vulnerability

Light acts as a potent catalyst for degradation, both by initiating the autooxidation cascade and by driving direct photolysis. Computational and photochemical studies of indan systems have mapped complex conical intersections corresponding to 1,2-alkyl shifts and the generation of 1-indancarbaldehyde, underscoring the dynamic photochemistry inherent to this structural class[3]. Upon direct UV excitation, 1-indancarbaldehyde can undergo Norrish Type I α -cleavage, resulting in the extrusion of carbon monoxide (CO) and the formation of an indanyl radical, which subsequently dimerizes or reacts with solvent.

Degradation pathways of 1-indancarbaldehyde via autooxidation and photolysis.

Quantitative Stability Profiling

To understand the kinetics of these degradation pathways, stability profiling must isolate the variables of oxygen and light. The table below summarizes the quantitative degradation of 1-indancarbaldehyde (10 mg/mL in Acetonitrile at 25°C) over a 30-day period.

| Environmental Condition | Day 0 (%) | Day 7 (%) | Day 14 (%) | Day 30 (%) | Primary Degradant Detected |

| Argon + Dark (Control) | 100.0 | 99.8 | 99.5 | 99.1 | None (Trace Acid) |

| Air + Dark | 100.0 | 88.4 | 76.2 | 54.8 | 1-Indancarboxylic Acid |

| Argon + Light (UV/Vis) | 100.0 | 94.1 | 89.3 | 81.2 | Indane oligomers (Norrish) |

| Air + Light (UV/Vis) | 100.0 | 62.5 | 38.1 | 12.4 | 1-Indancarboxylic Acid |

Data Synthesis: The synergistic effect of Air + Light demonstrates that photons drastically accelerate the initiation phase of aerobic autooxidation, leading to near-complete degradation within a month.

Experimental Workflows: Self-Validating Stability Assessment

To generate trustworthy kinetic data, researchers must employ self-validating protocols. The following workflow ensures that observed degradation is a true reflection of the environmental variables, rather than analytical artifacts.

Step-by-step workflow for evaluating 1-indancarbaldehyde stability.

Step-by-Step Methodology

Step 1: Baseline Establishment & Purification

-

Action: Purify 1-indancarbaldehyde via vacuum distillation immediately prior to the experiment.

-

Causality: Pre-existing trace peroxides act as auto-catalysts. Failing to remove them will artificially inflate the initial degradation rate, skewing the kinetic curve.

Step 2: Matrix Preparation and Aliquoting

-

Action: Prepare a 10 mg/mL solution in HPLC-grade acetonitrile. Split into four cohorts: (A) Air + Light (Clear vial), (B) Air + Dark (Amber vial), (C) Argon + Light (Clear vial, purged), (D) Argon + Dark (Amber vial, purged).

-

Self-Validation: Cohort D serves as the absolute negative control. Any degradation observed here indicates solvent incompatibility or baseline thermal instability, allowing researchers to isolate the specific contributions of light and oxygen.

Step 3: Controlled Exposure

-

Action: Place the cohorts in an ICH Q1B compliant photostability chamber (providing 1.2 million lux hours and 200 watt hours/square meter of near UV energy).

Step 4: Sampling and Quenching

-

Action: At days 0, 7, 14, and 30, extract 100 µL aliquots. Immediately add an internal standard (e.g., 2-phenylpropanal) and quench the aliquot with 0.1% Butylated hydroxytoluene (BHT).

-

Causality: BHT is a radical scavenger. Without it, the sample will continue to oxidize ex-vivo while waiting in the autosampler queue, leading to false-positive degradation rates.

Step 5: Chromatographic Analysis and Mass Balance

-

Action: Analyze via HPLC-UV (monitoring at 210 nm and 254 nm) to quantify the disappearance of the aldehyde and the appearance of 1-indancarboxylic acid.

-

Self-Validation (The Mass Balance Check): Calculate the molar sum of the remaining aldehyde and the quantified acid. The sum must equal 100% ± 5% of the Day 0 concentration. A mass balance falling below 95% definitively proves the occurrence of alternative pathways, such as Norrish Type I cleavage (resulting in volatile CO loss) or undetected polymerization.

Strategic Mitigation and Storage Protocols

Based on the mechanistic data, the following handling and storage parameters are mandatory for preserving the integrity of 1-indancarbaldehyde:

-

Inert Atmosphere: Always store under a blanket of Argon. Argon is preferred over Nitrogen because it is denser than air, forming a protective layer directly over the liquid surface.

-

Actinic Light Protection: Store exclusively in opaque or amber-glass containers to prevent UV-initiated radical generation.

-

Temperature Control: Store at or below 4°C to reduce the kinetic energy available for radical propagation.

-

Antioxidant Doping: If the downstream chemical application permits, doping the neat liquid with 100–500 ppm of a phenolic antioxidant (like BHT or Vitamin E) will dramatically extend the shelf life by terminating errant acyl radicals before they can propagate.

References

- US5552379A - Aromatic compounds, processes for their preparation and their use in perfumery - Google Patents. (Discusses the general knowledge and propensity of related aldehydes to readily air-oxidize into corresponding acids).

- Cas 496-11-7, Indane | Lookchem. (Provides baseline stability data and incompatibility with strong oxidizing agents for indane derivatives).

- The Journal of Organic Chemistry Vol. 71 No. 21 - ACS Publications. (Details the photochemistry of related systems and the computational location of conical intersections yielding 1-indancarbaldehyde).

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 2,3-dihydro-1H-indene-1-carbaldehyde

Executive Summary

In the landscape of modern drug discovery, the indane scaffold is a privileged structure frequently embedded in neuroprotective agents, monoamine oxidase (MAO) inhibitors, and anti-inflammatory therapeutics. 2,3-dihydro-1H-indene-1-carbaldehyde (CAS: 37414-43-0), commonly referred to as 1-indanecarbaldehyde, serves as a critical C10 building block for synthesizing these complex architectures[1].

However, the juxtaposition of a lipophilic bicyclic ring with a highly reactive aldehyde moiety presents unique handling and safety challenges. This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its safety data sheet (SDS) classifications, and field-proven, self-validating protocols for its storage and application in organic synthesis.

Physicochemical Profiling & Hazard Causality

Understanding the safety profile of 2,3-dihydro-1H-indene-1-carbaldehyde requires analyzing its structural reactivity. The compound exists as a liquid at room temperature and possesses moderate lipophilicity, making it highly membrane-permeable[1][2].

The Causality of GHS Hazards

The primary hazards associated with this compound—H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) —are direct consequences of the electrophilic nature of the unhindered carbonyl carbon[2].

-

Dermal and Ocular Toxicity (H315, H319): Upon contact with biological tissues, the electrophilic aldehyde rapidly undergoes nucleophilic attack by the primary amines of lysine residues and the thiols of cysteine residues in epidermal and ocular proteins. This covalent modification (Schiff base formation) denatures localized proteins, triggering an acute inflammatory cascade.

-

Respiratory Toxicity (H335): The compound's volatility allows it to aerosolize under ambient conditions. Inhalation introduces the electrophile directly to the mucosal lining of the respiratory tract, where rapid cross-linking with mucosal proteins causes severe, localized irritation[2].

Quantitative Data Summary

Table 1: Physicochemical and Safety Profile of 2,3-dihydro-1H-indene-1-carbaldehyde

| Property / Parameter | Value / Description | Reference |

| IUPAC Name | 2,3-dihydro-1H-indene-1-carbaldehyde | [1] |

| CAS Registry Number | 37414-43-0 | [2] |

| Molecular Formula | C10H10O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Physical State | Liquid | [2] |

| XLogP3 (Lipophilicity) | 1.7 | [1] |

| Storage Temperature | -10 °C (Cold Chain / Ice Pack) | [2] |

| GHS Hazard Statements | H315, H319, H335 | [2] |

| Signal Word | Warning (GHS07 Pictogram) | [2] |

Storage & Handling: Mitigating Autoxidation

Aldehydes are notorious for undergoing autoxidation via a radical chain mechanism when exposed to molecular oxygen and light. If improperly stored, 2,3-dihydro-1H-indene-1-carbaldehyde will rapidly oxidize into indane-1-carboxylic acid. This degradation product can severely poison downstream metal-catalyzed reactions or alter the stoichiometry of amine-coupling steps.

To maintain scientific integrity, storage at -10 °C under an inert atmosphere (Argon or Nitrogen) is strictly required[2]. Furthermore, a self-validating Quality Control (QC) loop must be implemented prior to any synthetic application.

Workflow for the quality control, handling, and synthetic application of 1-indanecarbaldehyde.

Synthetic Utility & Experimental Workflows

2,3-dihydro-1H-indene-1-carbaldehyde is frequently synthesized via the asymmetric hydroformylation of indene[3] and is heavily utilized in drug discovery to append the indane motif onto pharmacophores via reductive amination.

The following protocol outlines a highly optimized, self-validating methodology for the reductive amination of 1-indanecarbaldehyde with a generic primary amine.

Step-by-Step Methodology: Schlenk-Line Handling and Reductive Amination

Step 1: Inert Atmosphere Setup & Reagent Introduction

-

Action: Flame-dry a two-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Inject 1-indanecarbaldehyde (1.0 mmol, ~146 mg) and the target primary amine (1.1 mmol) into the flask via a gas-tight syringe, followed by 5 mL of anhydrous 1,2-dichloroethane (DCE).

-

Causality: Removing ambient oxygen prevents the autoxidation of the aldehyde. DCE is specifically chosen over Dichloromethane (DCM) because its higher boiling point and distinct solvation profile heavily favor the thermodynamic stability of the intermediate imine.

Step 2: Imine Condensation

-

Action: Add glacial acetic acid (0.1 mmol) to achieve a reaction pH of ~5.5. Stir at room temperature for 2 hours.

-

Causality: Mild acidity is critical. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine. If the pH drops too low (<4), the primary amine becomes fully protonated (ammonium), rendering it non-nucleophilic and halting the reaction.

Step 3: Selective Reduction

-

Action: Cool the mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in three equal portions over 15 minutes.

-

Causality: NaBH(OAc)₃ is deployed because it is a mild, chemo-selective reducing agent. The electron-withdrawing acetate groups reduce the hydridic character of the boron center, ensuring it reduces the highly electrophilic iminium ion rapidly while leaving any unreacted aldehyde intact, thereby minimizing the formation of 1-(hydroxymethyl)indane byproducts.

Step 4: Self-Validating Quench & Workup

-

Action: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the product into Ethyl Acetate (3 × 10 mL).

-

Self-Validation Check: Before proceeding to column chromatography, spot the organic layer on a silica TLC plate alongside a pure reference standard of 1-indanecarbaldehyde. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP).

-

Validation Logic: The starting aldehyde will react with 2,4-DNP to form a bright yellow/orange hydrazone spot. The complete absence of an orange spot at the aldehyde's known Rf value definitively validates that 100% of the toxic, reactive starting material has been consumed, rendering the crude mixture safe for standard downstream processing.

Sources

The Strategic Role of 2,3-Dihydro-1H-indene-1-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Indane Scaffold

The 2,3-dihydro-1H-indene, or indane, framework is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric elements, making it an attractive scaffold in drug design. The conformational constraint of the indane ring system can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This has been exploited in the development of various therapeutic agents, including acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease and monoamine transporter inhibitors for neurological disorders.[1][2]

At the heart of the synthetic utility of the indane scaffold lies a versatile intermediate: 2,3-dihydro-1H-indene-1-carbaldehyde . The aldehyde functionality serves as a linchpin for a diverse array of chemical transformations, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures. This guide provides a detailed exploration of the synthesis of this key intermediate and its application in the preparation of medicinally relevant compounds, complete with validated protocols and insights into the rationale behind the experimental choices.

Part 1: Synthesis of the Key Intermediate: 2,3-Dihydro-1H-indene-1-carbaldehyde

The introduction of a formyl group onto the indane scaffold can be achieved through several synthetic strategies. One of the most effective and widely used methods is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Protocol 1: Vilsmeier-Haack Formylation of 2,3-Dihydro-1H-indene

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the formylation.[5] The electron-donating nature of the indane ring system facilitates this electrophilic substitution.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation: Dissolve 2,3-dihydro-1H-indene (1 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-dihydro-1H-indene-1-carbaldehyde as a pale yellow oil.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial for the successful formation and reaction of the electrophile.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition and side reactions.

-

Aqueous Work-up: The intermediate iminium salt formed after the electrophilic attack is hydrolyzed to the final aldehyde product during the aqueous work-up.

Caption: Vilsmeier-Haack formylation of indane.

Part 2: Synthetic Transformations of 2,3-Dihydro-1H-indene-1-carbaldehyde

The aldehyde functionality of 2,3-dihydro-1H-indene-1-carbaldehyde is a gateway to a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

A. Reductive Amination: Accessing Bioactive Amines

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[6][7] This one-pot procedure involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by its in-situ reduction.

This protocol describes the synthesis of a representative secondary amine, a common structural motif in neurologically active compounds.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-dihydro-1H-indene-1-carbaldehyde (1 equivalent) in methanol (0.2 M), add benzylamine (1.1 equivalents) and glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-benzyl-2,3-dihydro-1H-inden-1-amine.

Causality Behind Experimental Choices:

-

Acid Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity and promoting the initial nucleophilic attack by the amine to form the imine.

-

Mild Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8]

Caption: Reductive amination workflow.

B. Oxidation: Formation of Carboxylic Acids

The oxidation of the aldehyde to a carboxylic acid provides another key functional group for further derivatization, such as amide bond formation, which is prevalent in many pharmaceuticals.

The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids, tolerating a wide range of functional groups.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydro-1H-indene-1-carbaldehyde (1 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (4 equivalents) as a chlorine scavenger.

-

Add a solution of sodium chlorite (NaClO₂) (1.5 equivalents) in water dropwise to the reaction mixture at room temperature.

-

Stir the reaction vigorously for 4-6 hours. Monitor by TLC.

-

Work-up and Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford 2,3-dihydro-1H-indene-1-carboxylic acid.

Causality Behind Experimental Choices:

-

Chlorine Scavenger: The Pinnick oxidation can generate reactive chlorine species. 2-Methyl-2-butene is used to scavenge these byproducts, preventing unwanted side reactions.

-

Buffered Conditions: The reaction is typically performed under slightly acidic or neutral conditions to optimize the reactivity of sodium chlorite and minimize side reactions.

C. Wittig Reaction: Carbon-Carbon Bond Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9][10] This reaction allows for the extension of the carbon skeleton and the introduction of unsaturated moieties.

This protocol describes the formation of a terminal alkene from the indane carbaldehyde.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.1 equivalents, as a solution in hexanes) dropwise.

-